molecular formula C15H25NO B12521872 N-(2-Methylpropyl)undeca-2,4,8-trienamide CAS No. 652970-05-3

N-(2-Methylpropyl)undeca-2,4,8-trienamide

Cat. No.: B12521872
CAS No.: 652970-05-3
M. Wt: 235.36 g/mol
InChI Key: APJKFOYYKOIUJP-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)undeca-2,4,8-trienamide is a naturally occurring unsaturated fatty acid alkylamide of significant interest in pharmacological and phytochemical research. Alkylamides as a class are key bioactive compounds found in various medicinal plants, such as those in the genera Echinacea , Spilanthes , and Zanthoxylum . These compounds are noted for their high bioavailability, with studies showing they can be detected in plasma just 20 minutes after ingestion, making them excellent candidates for bioactivity studies . This compound is primarily investigated for its potential multi-target mechanisms of action. Research on structurally similar alkylamides, such as spilanthol, indicates potent anti-inflammatory properties through the inhibition of key pro-inflammatory pathways. These mechanisms include the suppression of nitric oxide production by downregulating inducible nitric oxide synthase (iNOS) and inhibiting the activation of transcription factors like NF-κB and AP-1 . Furthermore, alkylamides are known to interact with the endocannabinoid system and ion channels, such as TRPV1, which are implicated in pain perception and neurogenic inflammation . These interactions suggest a broad research applicability in models of inflammation, pain, and immunomodulation. Researchers value this compound for its potential applications across several scientific domains. These include use as a chemical marker for the standardization of herbal extracts, a probe for studying the structure-activity relationships of unsaturated fatty acid amides, and a lead compound in the development of novel therapeutic agents for inflammatory conditions and pain management . This product is intended for research use in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652970-05-3

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-(2-methylpropyl)undeca-2,4,8-trienamide

InChI

InChI=1S/C15H25NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h5-6,9-12,14H,4,7-8,13H2,1-3H3,(H,16,17)

InChI Key

APJKFOYYKOIUJP-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC=CC=CC(=O)NCC(C)C

Origin of Product

United States

Natural Occurrence, Distribution, and Isolation Methodologies

Botanical and Zoological Sources of N-(2-Methylpropyl)undeca-2,4,8-trienamide

Scientific literature specifically identifying this compound in botanical or zoological sources is sparse. However, the structural class to which it belongs, N-isobutylamides, is well-documented in several plant families, most notably the Asteraceae (sunflower family) and Rutaceae (citrus family). There is no significant evidence of its occurrence in zoological sources.

While direct evidence for this compound is limited, the specified plant genera are known producers of structurally similar N-isobutylamides.

Acmella and Spilanthes : These closely related genera are rich sources of N-isobutylamides. For instance, the flower buds of Spilanthes acmella (syn. Acmella oleracea) have been found to contain various amides, including spilanthol (B142960) and other undecatrienoic acid derivatives. nih.govnih.gov One notable compound isolated is undeca-2E,7Z,9E-trienoic acid isobutylamide, an isomer of the target compound. nih.gov Another related molecule, n-(2-methylpropyl)undeca-4,6-dien-10-ynimidic acid, has been identified in Acmella decumbens. np-mrd.org

Echinacea : This genus is famous for its diverse profile of alkamides, which are believed to contribute to its bioactivity. While many of the prominent alkamides in Echinacea species like E. angustifolia and E. purpurea are dodecane (B42187) (12-carbon) derivatives, undecane (B72203) (11-carbon) structures also exist. nih.govnih.gov For example, N-(2-methylpropyl)undeca-2,4-dien-8,10-diynamide, a compound with a similar carbon backbone but different saturation, has been reported in Echinacea angustifolia. researchgate.netnih.gov

Zanthoxylum : Species from this genus, commonly known as prickly ash, are known to produce a variety of alkamides that contribute to their characteristic pungent and tingling sensation. While specific undecatrienamides are not prominently reported, the genus is a known source of other N-isobutylamides, suggesting a biosynthetic potential for such compounds. mdpi.com

Table 1: Examples of N-Isobutylamides in Selected Plant Genera

Plant Genus Compound Name Plant Part
Spilanthes Undeca-2E,7Z,9E-trienoic acid isobutylamide Flower Buds
Echinacea (2Z,4E)-N-(2-methylpropyl)undeca-2,4-dien-8,10-diynamide Roots

Detailed studies on the tissue-specific accumulation of this compound are not available. However, research on related N-alkylamides provides insights into general distribution patterns within plants. In Spilanthes acmella, the highest concentrations of N-isobutylamides, such as spilanthol, are typically found in the flower buds and flowers, with lower concentrations in the leaves and stems. nih.gov In Echinacea species, alkamides are predominantly located in the roots and rhizomes, although they are also present in smaller amounts in aerial parts.

Methodologies for Extraction and Purification of this compound

The isolation of this compound from a plant matrix would follow established protocols for lipophilic, non-polar compounds like N-alkylamides.

The extraction process is a critical first step designed to isolate the target compounds from the raw plant material. Given the lipophilic nature of N-isobutylamides, organic solvents are employed.

Maceration and Soxhlet Extraction : These are common methods for this class of compounds. Dried and powdered plant material is soaked (maceration) or continuously extracted (Soxhlet) with a suitable solvent.

Choice of Solvents : A range of organic solvents can be used, depending on the desired selectivity.

Non-polar solvents like hexane (B92381) are highly effective for extracting lipophilic N-isobutylamides while leaving behind more polar compounds. The hexane extract of Spilanthes acmella flower buds yielded several N-isobutylamides. nih.gov

Medium-polarity solvents such as chloroform (B151607) are also considered suitable for alkamide extraction. mdpi.com

Polar solvents like ethanol (B145695) and methanol (B129727) can also be used. mdpi.comjocpr.com While they extract a broader range of compounds, including more polar impurities like polysaccharides and proteins, subsequent purification steps can effectively isolate the target amides. jocpr.com

Table 2: Common Solvents for N-Alkylamide Extraction

Solvent Polarity Typical Application
Hexane Non-polar Selective extraction of lipophilic compounds.
Chloroform Medium General extraction of alkamides.
Ethanol Polar Broad-spectrum extraction, often requiring more extensive purification.

Following initial solvent extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the separation and purification of the specific target molecule.

Preparative liquid chromatography is the cornerstone for isolating pure compounds from a complex mixture.

Flash Chromatography : This is often used as an initial purification step for the crude extract. It is a rapid form of column chromatography that uses a solid stationary phase (typically silica (B1680970) gel) and a solvent mobile phase to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC) : For final purification to achieve high purity, preparative RP-HPLC (Reversed-Phase HPLC) is the method of choice.

Stationary Phase : C18 (octadecyl-bonded silica) columns are most commonly used for separating N-alkylamides due to their lipophilic nature. nih.gov

Mobile Phase : A gradient mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol, is used. nih.gov A small amount of acid, such as formic acid, is often added to the mobile phase to improve peak shape.

Scaling : Methods can be developed on an analytical HPLC system and then scaled up to a preparative system by adjusting the column diameter, flow rate, and injection volume to handle larger quantities of the extract. youtube.com

Due to the highly specific nature of the chemical compound , "this compound," a comprehensive search has not yielded sufficient data to fulfill the detailed article outline as requested. Information regarding its natural occurrence, distribution, and specific isolation methodologies including Counter-Current Chromatography and optimized protocols is not available in the public domain based on the searches conducted.

The search results did identify similar, but structurally distinct, compounds such as "N-(2-Methylpropyl)undeca-2,4-dienamide" and various other alkamides. However, to maintain scientific accuracy and strictly adhere to the user's request for information solely on "this compound," it is not possible to generate the requested article.

It is recommended to verify the chemical name and structure of the compound of interest. It is possible that the compound is known by a different name, is a novel or very rare substance with limited published research, or there may be a typographical error in the provided name.

Should a more common or research-documented alkamide be of interest, a detailed article could be generated. However, without specific information on "this compound," proceeding with the article as outlined would not meet the standards of accuracy and detail required.

Structural Characterization and Elucidation Methodologies

Spectroscopic Techniques for Structural Elucidation of N-(2-Methylpropyl)undeca-2,4,8-trienamide

The structural determination of this compound relies on a combination of spectroscopic methods that, when used in concert, provide an unambiguous assignment of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons and their chemical nature (e.g., alkyl, alkenyl, carbonyl).

For a molecule like this compound, specific chemical shifts in the ¹H and ¹³C NMR spectra would be expected for the isobutyl group, the amide functionality, and the undecatriene chain. For instance, the protons of the isobutyl group would appear in the upfield region of the ¹H NMR spectrum, while the olefinic protons of the triene system would resonate at lower field. Similarly, the carbonyl carbon of the amide would be a key diagnostic signal in the downfield region of the ¹³C NMR spectrum.

To illustrate, the following tables present typical ¹H and ¹³C NMR chemical shift ranges for the functional groups present in this compound, based on data for similar structures.

Table 1: Illustrative ¹H NMR Data for an N-Isobutyl Alkylamide Moiety

Functional GroupProton AssignmentIllustrative Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Isobutyl-CH(CH₃)₂~1.80m-
Isobutyl-CH(CH ₃)₂~0.90d~6.5
Isobutyl-NH -CH₂-~5.50br s-
Isobutyl-NH-CH ₂-~3.10t~6.5
Amide-CO-NH -~5.50br s-

Table 2: Illustrative ¹³C NMR Data for an N-Isobutyl Alkylamide Moiety

Functional GroupCarbon AssignmentIllustrative Chemical Shift (δ, ppm)
AmideC =O~172
Isobutyl-C H(CH₃)₂~28.5
Isobutyl-CH(C H₃)₂~20.0
Isobutyl-NH-C H₂-~47.0

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. They reveal correlations between nuclei that are coupled either through bonds or through space.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule, such as the protons along the undecatriene chain and within the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons. This allows for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for connecting different spin systems, for example, linking the isobutyl group to the carbonyl carbon of the amide, and the carbonyl carbon to the adjacent protons of the undecatriene chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is essential for determining the stereochemistry of the double bonds (E/Z configuration) within the undecatriene chain by observing through-space interactions between specific olefinic and allylic protons.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound, including its stereochemistry, can be achieved.

Mass Spectrometry (MS) Approaches for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structural features through fragmentation analysis.

HRMS provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the compound. For this compound (C₁₅H₂₅NO), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.

In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, characteristic fragmentation would be expected. A common fragmentation pathway for amides is the cleavage of the amide bond, which would result in the formation of an acylium ion and the neutral loss of the isobutylamine (B53898) moiety. Other fragmentations along the undecatriene chain would also be observed, providing further structural confirmation.

Table 3: Predicted Key MS/MS Fragments for this compound

Precursor Ion (M+H)⁺Predicted Fragment Ion (m/z)Corresponding Neutral LossStructural Interpretation
236.2014163.1123C₄H₁₁NLoss of isobutylamine
236.2014VariesVariesCleavages along the undecatriene chain

The combination of NMR and MS techniques provides a comprehensive and detailed structural elucidation of this compound, ensuring a high degree of confidence in the assigned structure.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. youtube.com This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, as well as details on intermolecular interactions such as hydrogen bonding and crystal packing. caltech.edu

For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous determination of the stereochemistry at each of the double bonds (E/Z configuration). The resulting crystal structure would reveal the planarity of the conjugated system and the conformation of the isobutyl group.

Furthermore, the analysis would elucidate the intermolecular hydrogen bonding network formed between the amide N-H donor and the C=O acceptor of adjacent molecules. In the solid state, long-chain alkylamides often arrange in layered structures, and X-ray diffraction would confirm this packing arrangement. researchgate.net This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a biological context.

Biosynthesis of N 2 Methylpropyl Undeca 2,4,8 Trienamide

Identification of Precursors and Metabolic Pathways

The biosynthesis of N-(2-Methylpropyl)undeca-2,4,8-trienamide begins with the generation of two key precursors: an isobutylamine (B53898) moiety and an undecatrienoic acid acyl chain. Research combining metabolomics, transcriptomics, and isotopic labeling has elucidated the distinct origins of these components. nih.govnih.gov

The amine portion, isobutylamine , is derived from the branched-chain amino acid L-valine. nih.gov Isotope labeling experiments have confirmed this connection. nih.gov The metabolic conversion is achieved through a decarboxylation reaction, catalyzed by a specific enzyme. nih.govnih.gov

The acyl chain, undeca-2,4,8-trienoic acid , is an 11-carbon polyunsaturated fatty acid. Its formation is proposed to occur not through the conventional fatty acid synthesis pathway followed by sequential desaturation, but rather via a pathway mediated by a polyketide synthase (PKS) . nih.gov This is supported by gene expression studies in alkamide-producing plants like Echinacea purpurea and Heliopsis longipes, which show a strong correlation between the expression of PKS-related genes and alkamide accumulation. nih.gov

Experiments suggest that the final assembly of the alkamide likely takes place in the mitochondria.

PrecursorOriginating MoleculeKey Metabolic Pathway
IsobutylamineL-ValineAmino Acid Decarboxylation
Undeca-2,4,8-trienoic acidAcetyl-CoA / Malonyl-CoAPolyketide Synthesis (PKS)

Enzymatic Steps and Catalytic Mechanisms

The synthesis is governed by a series of specific enzymatic reactions that build the precursors and then join them together.

The construction of the C11 polyunsaturated acyl chain is a critical part of the biosynthesis. Evidence points towards a Polyketide Synthase (PKS) mechanism, which differs significantly from the typical fatty acid synthase (FAS) system.

In this model, a PKS enzyme orchestrates the iterative condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. A key domain within this enzyme complex is the ketoacyl synthase (KS) , which is responsible for elongating the acyl chain. nih.gov The PKS pathway has the inherent capability of introducing double bonds during the elongation process, thereby creating the specific polyunsaturated structure of undeca-2,4,8-trienoic acid directly, bypassing the need for separate fatty acid desaturase enzymes. nih.govfrontiersin.org Phylogenetic analysis of transcripts that are upregulated in alkamide-producing tissues of Heliopsis longipes and Echinacea purpurea reveals that the identified KS domains are closely related, suggesting a conserved function in alkamide biosynthesis. nih.gov

The final step in forming this compound is the creation of an amide bond between the undecatrienoic acid and isobutylamine. This is a two-step process involving fatty acid activation followed by condensation.

Activation: The carboxylic acid group of undecatrienoic acid is chemically inert and must be activated to facilitate the reaction with the amine. This activation is performed by acyl-CoA synthetase (ACS) or long-chain acyl-CoA synthetase (LACS) enzymes. wikipedia.orgfrontiersin.org These enzymes utilize ATP to convert the fatty acid into a high-energy acyl-CoA thioester intermediate, releasing AMP and pyrophosphate. aocs.org This reaction is rendered irreversible in vivo by the hydrolysis of pyrophosphate. aocs.org

Condensation: The activated acyl-CoA thioester then serves as the substrate for the final condensation reaction. It reacts with isobutylamine, where the amine group acts as a nucleophile, attacking the thioester carbonyl carbon. This results in the formation of the stable amide bond and the release of Coenzyme A. While the specific enzyme catalyzing this final transfer in Echinacea has not been definitively isolated, this mechanism is a common biological strategy for amide formation. aocs.org

Genetic and Molecular Regulation of Alkamide Biosynthesis in Source Organisms

The production of alkamides is a tightly controlled process, regulated at the genetic level to occur in specific tissues and at specific developmental stages. nih.gov This regulation is managed by a network of transcription factors (TFs) that respond to both internal developmental cues and external stimuli.

Integrative analysis of the transcriptomes and metabolomes of Echinacea has been a key strategy to identify the genes involved. nih.gov Studies show that the genes encoding the biosynthetic enzymes, such as the polyketide synthase and the pyridoxal (B1214274) phosphate-dependent decarboxylase , are highly expressed in plant organs where alkamides accumulate, such as the roots. nih.govnih.govnih.gov

Several families of transcription factors are known to regulate plant secondary metabolism, including the AP2/ERF, bHLH, WRKY, and MYB families. nih.govnih.gov These TFs bind to specific promoter regions of the biosynthetic genes, switching them on or off. The expression of these TFs can be triggered by signals like jasmonic acid, a plant hormone associated with defense responses. nih.govplos.org

Furthermore, research has shown that the biosynthesis can be influenced by symbiotic relationships. Tissues from Echinacea purpurea cultured with their natural bacterial endophytes exhibited higher expression levels of biosynthetic genes and a corresponding increase in alkamide accumulation, indicating that plant-microbe interactions play a regulatory role. plantae.org

Regulatory LevelKey Components / FactorsFunction
Genetic Biosynthetic Genes (PKS, Decarboxylase)Code for the enzymes that perform the synthesis. Their expression correlates with alkamide levels. nih.gov
Transcriptional Transcription Factors (e.g., AP2/ERF, bHLH, MYB)Bind to DNA to activate or repress the expression of biosynthetic genes in response to signals. nih.govnih.gov
Signaling Jasmonic AcidA plant hormone that can induce the expression of defense-related secondary metabolites, including alkamides. plos.org
External Influence Endophytic BacteriaSymbiotic microbes that can enhance the expression of biosynthetic genes and alkamide accumulation. plantae.org

Chemoenzymatic and Biocatalytic Approaches for Alkamide Synthesis

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific steps within a multi-step chemical synthesis, offering an efficient and environmentally benign alternative to purely chemical methods. nih.govukm.my The elucidation of the biosynthetic pathway for this compound opens up several possibilities for its production using such hybrid approaches.

A feasible chemoenzymatic strategy would involve the separate synthesis of the two main precursors followed by an enzymatic condensation.

Precursor Synthesis :

The undeca-2,4,8-trienoic acid moiety would likely be produced via traditional organic synthesis, as its specific polyunsaturated structure is complex to generate biologically from scratch.

The isobutylamine precursor can be efficiently produced using a biocatalytic approach. The pyridoxal phosphate-dependent decarboxylase enzyme identified in alkamide-producing plants can be used to convert L-valine, a readily available amino acid, directly into isobutylamine. nih.govresearchgate.net

Enzymatic Amidation :

The final condensation of the chemically synthesized acyl chain and the biocatalytically produced amine can be catalyzed by an enzyme. Lipases are particularly well-suited for this task and have been used effectively for the synthesis of other fatty acid amides. nih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym 435), can catalyze the amidation reaction with high efficiency, often in solvent-free conditions, which simplifies downstream processing and reduces environmental impact. nih.govukm.my

This biocatalytic method offers significant advantages, including high specificity, mild reaction conditions, and the potential for greater sustainability compared to purely chemical routes that may require harsh reagents and protecting groups. ukm.my

Synthetic Approaches to N 2 Methylpropyl Undeca 2,4,8 Trienamide

Total Synthesis Strategies

Total synthesis provides a route to N-(2-Methylpropyl)undeca-2,4,8-trienamide from simple, commercially available starting materials. This approach allows for precise control over the molecular architecture, which is crucial for establishing the geometry of the three double bonds.

A common retrosynthetic approach for this compound identifies two primary disconnections, as illustrated in the synthesis of analogous structures. nih.govrsc.org

Amide Bond Disconnection: The most logical and final-step disconnection is at the amide bond. This breaks the molecule into isobutylamine (B53898) and an undeca-2,4,8-trienoic acid (or its activated derivative). This is a reliable transformation, typically achieved in high yield using standard peptide coupling reagents. researchgate.net

Polyene Chain Disconnection: The undeca-2,4,8-trienoic acid precursor is further disconnected to construct the sensitive triene system. A powerful strategy involves disconnecting the C2-C3 or C4-C5 bond, often setting up a Wittig-type or Horner-Wadsworth-Emmons (HWE) olefination. This disconnection leads to a C2 or C4 phosphonium (B103445) salt/phosphonate (B1237965) ester and a corresponding aldehyde fragment, which contains the remaining double bonds. Further disconnections of the aldehyde fragment using cross-coupling reactions like Sonogashira or Suzuki are also common. researchgate.netyoutube.com

A representative retrosynthetic pathway can be summarized as:

Target: this compound

Disconnection 1 (Amide): ⇒ Isobutylamine + Undeca-2,4,8-trienoic acid

Disconnection 2 (C2-C3 Olefination): ⇒ C2-phosphonate ester + Nona-2,6-dienal

Disconnection 3 (C5-C6): ⇒ Further disconnection of the nona-2,6-dienal fragment via methods like cross-coupling to build the non-conjugated double bond system.

(E)-Selective Olefinations: The Horner-Wadsworth-Emmons (HWE) reaction is a favored method for generating (E)-alkenes with high selectivity. researchgate.net The reaction of a stabilized phosphonate ylide with an aldehyde typically yields the thermodynamically more stable (E)-isomer. This is particularly useful for constructing the α,β-unsaturated (2E)-double bond. researchgate.netnih.gov

(Z)-Selective Olefinations: The Wittig reaction, especially under salt-free conditions or using specifically designed phosphonium ylides at low temperatures, is the classic method for generating (Z)-alkenes. nih.govresearchgate.net For instance, in syntheses of the related compound spilanthol (B142960), a highly selective Wittig reaction was used to produce the desired Z-configured double bond. nih.gov

Alkyne Reductions: A powerful strategy for installing a (Z)-double bond involves the partial reduction of an alkyne. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to (Z)-alkenes. youtube.com Conversely, reduction of alkynes with sodium in liquid ammonia (B1221849) (Birch reduction) produces (E)-alkenes. This method allows for the secure placement of a double bond with predictable stereochemistry. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are instrumental in connecting pre-functionalized vinyl fragments while retaining their original stereochemistry. mdpi.comnih.gov For example, a (Z)-vinyl borane (B79455) can be coupled with an (E)-vinyl halide to construct a (Z,E)-diene unit with high fidelity. nih.gov A Sonogashira coupling followed by a Z-selective alkyne semi-reduction has been effectively used in the synthesis of spilanthol. researchgate.net

In a multi-step synthesis, protecting groups are essential to mask reactive functional groups, preventing them from interfering with subsequent reactions. youtube.com

Hydroxyl Groups: In building the carbon backbone, fragments often contain hydroxyl groups that need protection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are widely used. They are stable to many reaction conditions (e.g., organometallic reagents, Wittig/HWE conditions) and can be selectively removed using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com

Carboxylic Acids: The carboxylic acid functionality is typically introduced at the end of the synthesis. It is often carried through the synthesis as a more stable and less reactive ester, such as a methyl or ethyl ester. This ester can then be hydrolyzed (saponified) to the free carboxylic acid just before the final amide coupling step. nih.gov

Partial Synthesis and Semi-Synthetic Routes from Precursors

Partial synthesis involves using a readily available natural product as a starting material, which already contains a significant portion of the target molecule's structure. For a specific compound like this compound, this is less common unless a closely related natural alkamide with a suitable functional handle for modification can be isolated in large quantities. For example, if a natural alkamide with a different N-alkyl group were available, it could potentially be hydrolyzed to the corresponding carboxylic acid and then re-coupled with isobutylamine. However, total synthesis remains the predominant approach for accessing novel or specific alkamide structures. google.com

Novel Methodologies and Their Application to Alkamide Synthesis

Modern organic synthesis continuously provides new tools applicable to alkamide synthesis.

Olefin Metathesis: Ruthenium-based catalysts (e.g., Grubbs catalysts) for olefin metathesis offer powerful ways to form carbon-carbon double bonds. researchgate.net Cross-metathesis between two simpler alkenes could be envisioned to form the diene or triene systems. However, controlling stereoselectivity in cross-metathesis can be challenging compared to classical olefination methods. mdpi.com

Enzymatic Amide Bond Formation: To address sustainability and reduce the use of stoichiometric coupling reagents, biocatalytic methods are emerging. nih.govucl.ac.uk Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions, often in organic solvents. nih.gov This enzymatic approach avoids byproducts from coupling agents and can offer high selectivity, representing a green alternative for the final step of the synthesis. nih.gov

Palladium-Migration/Heck Sequence: Recent developments have shown that a 1,4-palladium migration followed by a Heck reaction can be used to generate conjugated trienes with high stereoselectivity, offering a novel route to the core structure of these alkamides. rsc.org

Comparative Analysis of Synthetic Yields and Stereoselectivity

Key Strategy Number of Steps Overall Yield Stereoselectivity Reference
HWE & Wittig Reactions~8 steps~18%High stereoselectivity reported but lower yield. nih.gov
Sonogashira, Alkyne Reduction, HWE5 stepsLow (not specified)Complete control of alkene geometry reported. researchgate.net
Modified Wittig Reaction6 steps47%High, yielding a single (2E,6Z,8E)-stereoisomer. nih.govresearchgate.net
Stereoselective Synthesis (Ikeda et al.)Not specified61%High stereoselectivity reported. scielo.br

This table is based on data for the synthesis of spilanthol, a close structural analogue, to illustrate typical efficiencies.

Biological Activities and Mechanistic Investigations of N 2 Methylpropyl Undeca 2,4,8 Trienamide Excluding Clinical Human Data

In Vitro Cellular and Molecular Investigations

N-acyl amides, the class to which N-(2-Methylpropyl)undeca-2,4,8-trienamide belongs, are known to interact with several receptor systems, most notably the transient receptor potential (TRP) channels and cannabinoid receptors.

Transient Receptor Potential (TRP) Channels: The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in detecting and regulating body temperature, as well as mediating the sensation of pain. It is activated by various stimuli, including heat, protons, and pungent compounds like capsaicin. Endogenous lipids, often referred to as endovanilloids, can also activate TRPV1. Notably, N-acyl amides are among the endogenous ligands that can activate TRPV1 and other TRP channels. For instance, N-arachidonoyl dopamine (B1211576) (NADA), an endocannabinoid, is a potent full agonist of TRPV1. plos.org While direct binding studies on this compound are limited, its structural similarity to other known N-acyl amide ligands suggests its potential as a modulator of TRPV1 activity.

Cannabinoid Receptors: The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids), and metabolic enzymes, is a crucial signaling network in the body. Alkamides from Echinacea exhibit structural similarities to anandamide, an endocannabinoid that binds to both CB1 and CB2 receptors. nih.govnih.gov Research has shown that certain alkamides bind significantly to the CB2 receptor, which is primarily expressed on immune cells. nih.gov This interaction is considered a key mechanism for the immunomodulatory effects of these compounds. nih.gov The binding of alkamides to CB2 can trigger downstream signaling events that modulate immune responses. While AEA has a low affinity for the CB2 receptor, other endocannabinoids like 2-AG bind to it effectively. nih.gov Given that this compound is an N-acyl amide, it is plausible that it may also interact with cannabinoid receptors, particularly CB2, contributing to potential immunomodulatory effects.

Table 1: Receptor Interactions of Related N-Acyl Amides This table summarizes the receptor binding activities of compounds structurally related to this compound.

Compound Class/Name Receptor Target Observed Effect Reference
N-Acyl Amides TRPV1 Agonism researchgate.net
Alkamides (from Echinacea) Cannabinoid Receptor 2 (CB2) Significant binding affinity nih.gov
Anandamide (AEA) Cannabinoid Receptor 1 (CB1) High-affinity binding nih.gov
Anandamide (AEA) Cannabinoid Receptor 2 (CB2) Low affinity nih.gov
N-arachidonoyl dopamine (NADA) TRPV1 Potent full agonist plos.org

The anti-inflammatory properties of alkamides are often attributed to their ability to modulate key enzymes and transcription factors involved in the inflammatory cascade.

iNOS and COX-2 Inhibition: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that are upregulated during inflammation and are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (PGE₂), respectively. Several studies have demonstrated that alkamides from Echinacea and Spilanthes can inhibit the expression and activity of these enzymes.

Extracts of Spilanthes acmella, rich in alkamides, have been shown to suppress the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govresearchgate.net Similarly, various synthesized alkamides from Echinacea species significantly inhibited PGE₂ production, a direct product of COX-2 activity, in the same cell line. nih.govusda.gov One study found that certain Echinacea alkamides could inhibit both COX-1 and COX-2 enzymes directly. nih.gov This suggests a direct anti-inflammatory action by reducing the synthesis of pro-inflammatory mediators.

NF-κB Modulation: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov The anti-inflammatory mechanism of many natural compounds involves the downregulation of the NF-κB pathway. nih.gov Alkamides from Spilanthes acmella, such as spilanthol (B142960), have been reported to inhibit the activation of NF-κB in murine macrophages. researchgate.netbhu.ac.in This inhibition prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of its target inflammatory genes. nih.govresearchgate.net Alkamides from Echinacea have also been shown to activate NF-κB through the CB2 receptor in human macrophage cells, suggesting a complex, context-dependent regulatory role. nih.gov

14α-demethylase: There is currently no available scientific literature describing the modulation or inhibition of the enzyme 14α-demethylase by this compound or related alkamides. This enzyme is primarily involved in sterol biosynthesis in fungi and is not a typical target in studies focused on inflammation.

Table 2: Enzyme and Transcription Factor Modulation by Related Alkamides This table summarizes the effects of alkamides from various sources on key inflammatory enzymes and transcription factors.

Compound Source Target Cell Line/System Effect Reference
Spilanthes acmella iNOS, COX-2, NF-κB RAW 264.7 Macrophages Inhibition of expression/activation nih.govresearchgate.net
Echinacea spp. COX-2 (PGE₂ production) RAW 264.7 Macrophages Inhibition nih.govusda.gov
Echinacea purpurea COX-1, COX-2 In vitro enzyme assay Direct inhibition nih.gov
Spilanthes acmella (Spilanthol) NF-κB RAW 264.7 Macrophages Inactivation researchgate.net
Echinacea spp. NF-κB Human Monocyte/Macrophage Activation (via CB2) nih.gov

Macrophage Activation: Macrophages are key immune cells that can be "activated" by stimuli like LPS, leading to a pro-inflammatory state. Alkamides have been shown to modulate this process. In studies using the murine macrophage cell line RAW264.7, alkamides from Echinacea species inhibited LPS-mediated activation, suggesting anti-inflammatory activity. nih.gov These compounds were found to significantly reduce the production of inflammatory mediators, providing further evidence of their immunomodulatory potential. nih.gov

Keratinocyte Response: Keratinocytes are the primary cells of the epidermis and play a vital role in skin barrier function and wound healing. While various natural compounds are known to influence keratinocyte proliferation and differentiation, there is a lack of specific studies investigating the direct effects of this compound or closely related alkamides on keratinocyte responses.

Neurite Outgrowth: Neurite outgrowth, the process of neurons extending their axons and dendrites, is fundamental for neural development and regeneration. Assays using cell lines like PC12 are common for screening compounds that may promote this process. mdpi.comnih.gov While neurite outgrowth is a well-studied area, specific research detailing the effects of this compound on this process is not currently available in the scientific literature. General studies show that various factors, including the extracellular matrix and intracellular signaling pathways, heavily influence neurite formation. mdpi.comfrontiersin.org

The biological effects of N-acyl amides are mediated through their influence on various intracellular signaling cascades.

cAMP Pathway: The activation of cannabinoid receptors, particularly CB1, can lead to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). mdpi.com Alkamides from Echinacea have been shown to increase cAMP levels in human macrophage cells, suggesting a different or more complex signaling mechanism, possibly independent of or differently coupled to CB receptors in these cells. nih.gov

MAPK Pathways (ERK, JNK): The mitogen-activated protein kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), is crucial for regulating cellular processes like proliferation, differentiation, and inflammation. Stimulation of the CB1 receptor can lead to the activation of ERK, JNK, and p38 MAPK pathways. nih.gov Extracts from Spilanthes acmella containing alkamides have been found to inhibit the LPS-induced phosphorylation of MAPKs in macrophages, which contributes to their anti-inflammatory effects. researchgate.net Furthermore, Echinacea alkamides have been reported to increase JNK signaling in human macrophage cells. nih.gov

Akt Pathway: The Akt (or Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism. It is a downstream effector of PI3K (phosphatidylinositol 3-kinase). The activation of cannabinoid receptors can influence this pathway. While direct evidence for this compound is scarce, other natural compounds have been shown to modulate the PI3K/Akt pathway, which in turn can influence NF-κB signaling. nih.govresearchgate.net

Table 3: Modulation of Signaling Pathways by Related Alkamides This table outlines the observed effects of alkamides on key intracellular signaling pathways.

Compound Source Signaling Pathway Cell Line Observed Effect Reference
Echinacea spp. cAMP, JNK, p38/MAPK Human Monocyte/Macrophage Upregulation/Increase nih.gov
Spilanthes acmella MAPK, NF-κB RAW 264.7 Macrophages Inhibition of phosphorylation/activation researchgate.net
Cannabinoid Agonists ERK, JNK, p38 (MAPK) General (via CB1) Activation nih.gov
Cannabinoid Agonists cAMP (via CB1) General Inhibition mdpi.com

In Vivo Studies Utilizing Non-Human Model Organisms

Anti-inflammatory and Analgesic Effects: The anti-inflammatory properties of alkamides observed in vitro have been corroborated by in vivo studies using various animal models of pain and inflammation. nih.gov Plant extracts containing these compounds have demonstrated significant analgesic and anti-inflammatory activity. bhu.ac.in For example, Spilanthes acmella extracts are used traditionally to treat toothaches and rheumatism, and these effects are attributed to their alkamide content, particularly spilanthol. bhu.ac.in

Animal models such as the hot-plate test, acetic acid-induced writhing, and the formalin test are commonly used to assess analgesic effects. plos.org Models of inflammatory pain often use irritants like carrageenan or Freund's adjuvant to induce a measurable inflammatory response. nih.gov While specific in vivo data for this compound is not available, the consistent findings for alkamide-rich extracts from Echinacea and Spilanthes in these models strongly suggest that this class of compounds possesses significant anti-inflammatory and analgesic potential. bhu.ac.inthieme-connect.com

Diuretic Effects: There is no scientific evidence from available literature to suggest that this compound or related alkamides possess diuretic properties.

Table 4: In Vivo Effects of Alkamide-Containing Extracts This table summarizes the reported in vivo activities of extracts rich in alkamides.

Plant Extract Animal Model Observed Effect Reference
Spilanthes acmella Various pain models Analgesic, Anti-inflammatory bhu.ac.in
Echinacea spp. Various inflammation models Anti-inflammatory, Immunomodulatory thieme-connect.com
Aconitine (for model comparison) Hot plate, Acetic acid writhing, Formalin, CFA Analgesic plos.org

Insecticidal and Antimicrobial Activities in Model Systems

This compound, a member of the N-isobutylamide (alkamide) class of compounds, has been the subject of investigation for its potent biological activities. These naturally occurring compounds, found in various plant species, are recognized for their defensive roles against pests and pathogens. Research into this specific trienamide and its close structural analogs has demonstrated a spectrum of insecticidal and antimicrobial effects in laboratory and model systems.

Larvicidal and Pest Control Applications in Agriculture

The potential of N-isobutylamides as effective pest control agents is a significant area of research. Studies on compounds structurally similar to this compound have shown considerable larvicidal activity against various agricultural pests. For instance, a related alkamide, pellitorine (B1679214) ((2E, 4E)-N-(2-methylpropyl)deca-2,4-dienamide), isolated from Zanthoxylum zanthoxyloides, has demonstrated notable insecticidal effects against the oil palm leaf miner, Coelaenomenodera lameensis. researchgate.net The study revealed a dose-dependent mortality rate, with a calculated LC50 of 0.491 mg/mL, highlighting its potential for managing this significant pest in oil palm cultivation. researchgate.net

The isobutyl moiety is considered crucial for the insecticidal activity of these amides. Research on various alkamides has indicated that the presence of the N-isobutyl group often correlates with higher toxicity to insect pests. This suggests that this compound likely possesses similar or enhanced insecticidal properties due to this key structural feature. The lipophilic nature of these compounds allows them to penetrate the insect cuticle, leading to neurotoxic effects.

Table 1: Larvicidal Activity of a Structurally Related Alkamide

Compound Target Pest Bioassay Key Finding Source
Pellitorine ((2E, 4E)-N-(2-methylpropyl)deca-2,4-dienamide) Coelaenomenodera lameensis (Oil palm leaf miner) Contact toxicity LC50 = 0.491 mg/mL researchgate.net
Antibacterial and Antifungal Mechanisms

The antimicrobial properties of N-isobutylamides are well-documented, with studies demonstrating efficacy against a range of bacterial and fungal pathogens. While specific data for this compound is limited, research on analogous compounds provides strong evidence for its potential in this area.

Antibacterial Activity: Alkamides have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, affinin, an N-isobutylamide from Heliopsis longipes, has demonstrated a negative effect on the growth of Escherichia coli and Bacillus subtilis. Interestingly, its reduced form, N-isobutyl-2E-decenamide, exhibited even higher bacteriostatic activity against E. coli and Erwinia carotovora carotovora. This suggests that the degree of unsaturation in the fatty acid chain can influence the antibacterial potency.

Table 2: Antimicrobial Activity of Related N-Isobutylamides

Compound/Extract Target Organism Activity Source
Affinin Escherichia coli, Bacillus subtilis Bacteriostatic
N-Isobutyl-2E-decenamide Escherichia coli, Erwinia carotovora carotovora Bacteriostatic
Echinacea Alkamides Saccharomyces cerevisiae Antifungal (Cell wall/membrane disruption)

Phytochemical Interactions and Plant Defense Mechanisms

This compound and other alkamides are key players in the complex chemical defense systems of plants. Their production is often induced in response to herbivory or pathogen attack. These compounds can act as direct deterrents to feeding insects and inhibit the growth of invading microbes.

The presence of alkamides in the roots and other tissues of plants like Echinacea and Heliopsis suggests a primary role in protecting the plant from soil-borne pests and pathogens. The bitter taste and pungent properties of many alkamides can act as antifeedants, discouraging insects and other herbivores from consuming the plant tissues.

Furthermore, there is evidence to suggest that alkamides may also act as signaling molecules within the plant, triggering or modulating broader defense responses. This can include the upregulation of other defensive compounds and the activation of systemic resistance pathways, preparing other parts of the plant for potential attack. The study of these phytochemical interactions is crucial for understanding the ecological role of this compound and for harnessing its potential in sustainable agriculture.

Elucidation of Mechanistic Pathways of Action

The biological activities of this compound and related alkamides stem from their interaction with specific molecular targets in insects and microbes.

In Insects: The primary mode of action for the insecticidal activity of N-isobutylamides is believed to be neurotoxic. These compounds are known to modulate the activity of ion channels in the nervous systems of insects. One of the key targets is the voltage-gated sodium channel. By interfering with the normal function of these channels, alkamides can cause paralysis and death. Additionally, some alkamides have been shown to interact with octopamine (B1677172) receptors in insects. Octopamine is a crucial neurotransmitter, neuromodulator, and neurohormone in invertebrates, and disruption of its signaling can lead to a range of lethal effects.

In Bacteria and Fungi: As previously mentioned, the antimicrobial mechanism of alkamides is largely attributed to their ability to disrupt cell membranes. The lipophilic fatty acid chain of the molecule allows it to insert into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane's structural integrity and function, leading to increased permeability, leakage of cellular contents, and ultimately cell death. The specific configuration and degree of unsaturation of the fatty acid chain, as well as the nature of the amide headgroup, all play a role in the potency and selectivity of this membrane disruption. For fungi, the synergistic attack on both the cell wall and cell membrane appears to be a particularly effective mechanism of action.

Structure Activity Relationships Sar and Analog Design for N 2 Methylpropyl Undeca 2,4,8 Trienamide

Systematic Chemical Modifications of the N-(2-Methylpropyl)undeca-2,4,8-trienamide Skeleton

Effects of Alkenamide Chain Length and Saturation on Activity

The length and degree of saturation of the fatty acid chain in N-alkylamides are critical determinants of their biological activity. nih.govqub.ac.ukrsc.orgnih.gov Studies on various N-acyl compounds have demonstrated that modifications in the acyl chain can significantly impact their interaction with biological targets. mdpi.com

For instance, in a study on lipopeptide antibiotics, altering the length of the N-terminal lipid tail, an analogous modification to the alkenamide chain of this compound, resulted in a range of antimicrobial activities. A library of analogs with varying lipid chain lengths (from C2 to C16) was synthesized and evaluated. The results, as summarized in the table below, indicated that an optimal chain length is crucial for maximizing biological efficacy. For example, in the brevicidine series, analogs with shorter chain lengths (C6) showed unexpected higher activity compared to longer chains (C8), possibly due to improved solubility. nih.govqub.ac.ukrsc.org Conversely, in the laterocidine series, a broader range of chain lengths (C8-C10) exhibited potent activity. nih.govqub.ac.ukrsc.org

Data derived from studies on analogous lipopeptide antibiotics, illustrating the principle of chain length and saturation effects.

These findings underscore the principle that both the length and the presence of unsaturation in the undecatrienamide chain of this compound are finely tuned for its biological function. Any deviation from the natural undecatriene structure, either by increasing or decreasing the chain length or by altering the degree of saturation, is expected to modulate its activity.

Influence of Double Bond Configuration (E/Z Isomerism)

While direct studies on the E/Z isomers of this compound are limited, research on other bioactive molecules highlights the significance of double bond geometry. For example, studies on sphingolipids have shown that changing the natural trans (E) double bond to a cis (Z) configuration can significantly alter the molecule's hydrogen-bonding potential, packing behavior in membranes, and ultimately its biological activity. nih.gov In some cases, the Z-isomer of a compound has been shown to have stronger biological effects than the naturally occurring E-isomer. nih.gov

The rigidity conferred by the double bonds in the undecatrienamide chain, combined with their specific E/Z configuration, dictates the three-dimensional conformation of the molecule, which is a key factor in its recognition by and binding to its biological targets.

Impact of N-Alkyl Group Variations

The N-isobutyl group in this compound is another critical component that contributes to its bioactivity. Modifications to this N-alkyl substituent can influence the compound's lipophilicity, steric profile, and hydrogen-bonding capacity, all of which are important for its interaction with biological macromolecules.

Studies on other N-substituted compounds have shown that even minor changes to the N-alkyl group can lead to significant differences in activity. For instance, in a series of M1 allosteric agonists, capping the distal nitrogen of a piperidine (B6355638) ring with amides, sulfonamides, or ureas, which alters the basicity and topology, maintained selectivity, although the potency varied. nih.govnih.gov Research on phenylpyrazolone analogues demonstrated that the introduction of different aliphatic or aromatic substituents on a piperidine nitrogen resulted in a wide range of potencies, with some aromatic substitutions showing higher activity. mdpi.com

These examples suggest that the isobutyl group in this compound is likely an optimal choice for its known biological activities, and any modifications, such as increasing or decreasing the alkyl chain length, introducing branching, or replacing it with cyclic or aromatic moieties, would likely alter its efficacy.

Identification of Pharmacophores and Key Structural Features Governing Biological Activity

A pharmacophore is an abstract representation of the molecular features that are essential for a molecule's biological activity. For this compound, the key pharmacophoric features are believed to include the hydrogen bond donor (the N-H group of the amide), the hydrogen bond acceptor (the carbonyl oxygen of the amide), and the hydrophobic regions provided by the long unsaturated alkyl chain and the N-isobutyl group.

The development of pharmacophore models for bioactive ligands is a crucial step in understanding their mechanism of action and in designing new, more potent compounds. arxiv.orgnih.govarxiv.orgresearchgate.net While a specific pharmacophore model for this compound has not been extensively reported in the public domain, the general principles of N-alkylamide bioactivity suggest that the spatial arrangement of these key features is critical. The distances and angles between the hydrogen bond donor/acceptor and the hydrophobic centers are defining characteristics of the pharmacophore. The unsaturated nature of the alkyl chain also contributes to a specific conformational rigidity and electronic distribution that are likely part of the pharmacophoric profile.

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design of analogs of this compound aims to systematically modify its structure to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.netmdpi.comnih.gov This process often involves synthesizing a library of related compounds where specific parts of the molecule are altered.

For example, based on the understanding of the importance of the N-alkyl group, a series of analogs with different substituents at the nitrogen atom could be synthesized. Similarly, the undecatrienamide chain could be modified by altering its length, degree of saturation, or the position and configuration of the double bonds. The synthesis of such analogs typically involves standard peptide coupling reactions or the acylation of the corresponding amine with a modified fatty acid chloride or activated carboxylic acid. nih.gov

The biological evaluation of these synthesized analogs then provides valuable data for refining the structure-activity relationships and for the iterative design of improved compounds.

Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking, QSAR, Molecular Dynamics)

Computational chemistry provides powerful tools for understanding the structure-activity relationships of molecules like this compound at a molecular level.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.govnih.gov By docking this compound and its analogs into the binding site of a target protein, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can explain why certain structural modifications enhance or diminish activity and can guide the design of new analogs with improved binding.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of this compound analogs with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can reveal how the flexibility of both the ligand and the protein affects their interaction and can help to understand the conformational changes that may occur upon binding.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the process of drug discovery and lead optimization by providing a rational basis for the design of more effective N-alkylamide-based therapeutic agents.

Research Applications and Future Directions for N 2 Methylpropyl Undeca 2,4,8 Trienamide

Use of N-(2-Methylpropyl)undeca-2,4,8-trienamide as a Chemical Probe in Biological Systems

As a member of the alkamide family, this compound holds potential as a chemical probe for dissecting complex biological systems. Alkamides are known to interact with various cellular targets, making them valuable for investigating physiological and pathological processes. nih.govthieme-connect.com

A significant finding in alkamide research is the structural similarity these compounds share with anandamide, an endogenous cannabinoid. thieme-connect.comnih.gov This has led to the discovery that certain alkamides can bind to cannabinoid receptors, particularly the CB2 receptor. thieme-connect.comnih.gov This interaction suggests that this compound could be used as a tool to explore the endocannabinoid system, which is involved in regulating pain, inflammation, and immune responses. The activity of alkamides as cannabinomimetics positions them as potential leads for developing novel CB2-directed drugs. researchgate.net

Furthermore, alkamides have demonstrated immunomodulatory effects, including the ability to influence the production of pro-inflammatory cytokines like TNF-α and interleukins. nih.govthieme-connect.com They have been shown to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes and reducing the production of prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Therefore, this compound can be employed in research to probe inflammatory pathways and to study the mechanisms of immune cell activation, such as macrophage phagocytosis. nih.govnih.gov

The table below summarizes the potential biological targets and activities that can be investigated using this compound, based on the known functions of related alkamides.

Biological Target/SystemInvestigated Biological ActivityReference
Cannabinoid Receptor 2 (CB2)Cannabimimetic and immunomodulatory effects thieme-connect.comnih.gov
MacrophagesPhagocytic activity, cytokine (TNF-α) and nitric oxide production nih.govnih.gov
Cyclooxygenase (COX) EnzymesAnti-inflammatory activity via inhibition of PGE2 formation nih.govnih.gov
T-lymphocytesModulation of interleukin-2 (B1167480) (IL-2) production nih.gov

Lead Optimization Strategies for Novel Research Tools

Lead optimization is a critical process in medicinal chemistry where a bioactive compound (the "lead") is chemically modified to enhance its desired properties, such as potency, selectivity, or metabolic stability. For this compound, lead optimization strategies would focus on synthesizing analogs to better understand its structure-activity relationships (SAR). The goal is to develop more refined chemical probes for biological research.

The structure of an alkamide is defined by its fatty acid chain and its amine moiety. researchgate.net Variations in these two components are key to optimization:

The Fatty Acid Chain: The length of the carbon chain, as well as the number, position, and stereochemistry of the double and triple bonds, are crucial for biological activity. researchgate.net For instance, studies on related alkamides have shown that these features significantly influence their anti-inflammatory and cannabimimetic effects. nih.govresearchgate.net Synthetic strategies can involve creating a library of analogs of this compound with systematic modifications to the undeca-2,4,8-trienamide backbone.

The Amine Moiety: The N-(2-Methylpropyl) or isobutyl group is a common feature in many bioactive alkamides. researchgate.net However, replacing it with other amine residues, such as different alkylamines or cyclic amines (e.g., piperidine), can drastically alter receptor affinity and biological function. researchgate.net

The table below outlines potential modification strategies for this compound to generate novel research tools.

Structural ComponentModification StrategyDesired OutcomeReference
Fatty Acid Chain Vary chain lengthOptimize binding affinity and cell permeability researchgate.net
Alter number/position of double bondsModulate receptor selectivity and potency researchgate.net
Introduce acetylenic (triple) bondsEnhance specific biological activities (e.g., insecticidal) researchgate.net
Amine Moiety Replace isobutyl with other alkyl groupsInvestigate the role of lipophilicity in activity researchgate.net
Introduce cyclic amines (e.g., piperidine)Explore different binding orientations and potencies researchgate.netresearchgate.net

By systematically applying these strategies, researchers can develop potent and selective probes derived from the this compound scaffold to investigate specific biological pathways with greater precision.

Bioengineering and Metabolic Engineering for Enhanced Alkamide Production

The natural abundance of specific alkamides like this compound in plants can be low, making extraction an inefficient source for large-scale research or commercial purposes. Bioengineering and metabolic engineering offer promising alternatives for enhancing the production of these valuable compounds.

The biosynthesis of alkamides involves the convergence of fatty acid and amino acid metabolic pathways. nih.gov The acyl chain is believed to originate from fatty acids like oleic acid, which undergo modifications such as shortening and desaturation. nih.gov The isobutylamine (B53898) head is derived from the amino acid valine via decarboxylation. Recent research suggests the biosynthetic pathway for the acyl chain may be mediated by a polyketide synthase (PKS). nih.gov

Metabolic engineering strategies aim to optimize these native pathways or introduce them into microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria for heterologous production. biorxiv.org Key engineering targets include:

Upregulation of Precursor Supply: Increasing the intracellular pools of fatty acid and amino acid precursors (e.g., oleic acid and valine) can drive more flux towards alkamide synthesis.

Overexpression of Biosynthetic Genes: Identifying and overexpressing the genes encoding key enzymes in the pathway, such as desaturases, acetylenases, and the final amide synthetase, can remove potential bottlenecks.

Host Organism Optimization: Using computational models to predict and implement genetic modifications in host organisms like yeast can create efficient "cell factories" designed for the high-yield production of specific chemicals. biorxiv.org

These bioengineering approaches not only provide a sustainable and scalable supply of this compound but also facilitate the production of novel, non-natural analogs for research by introducing engineered enzymes with altered specificities.

Ecological Roles and Environmental Impact of this compound

In their native plant species, alkamides are classified as secondary metabolites. These compounds are not essential for primary growth and development but often play crucial roles in the plant's interaction with its environment. d-nb.infonih.gov

Ecological Roles: this compound likely functions as a defense chemical for the plant. Alkamides are well-documented to possess a range of bioactivities against various organisms:

Insecticidal Activity: Many alkamides exhibit potent insecticidal properties, acting as neurotoxins or deterrents to herbivorous insects. researchgate.netresearchgate.net This chemical defense protects the plant from being eaten.

Antifungal and Antibacterial Activity: Alkamides can inhibit the growth of pathogenic fungi and bacteria, protecting the plant from infections. researchgate.net

Allelochemical Effects: Some alkamides can influence the germination and growth of neighboring plants, a phenomenon known as allelopathy. researchgate.net

The specific pungent or tingling sensation produced by many alkamides is also thought to be part of their defense mechanism, deterring larger herbivores. researchgate.netmdpi.com

Environmental Impact: The environmental impact of naturally occurring secondary metabolites like this compound is generally considered minimal, as they are part of a balanced ecosystem and are biodegradable. However, the production and use of any chemical on a large scale warrant consideration of its environmental fate.

Environmental factors such as soil composition, water availability, and temperature can significantly influence a plant's production of secondary metabolites. d-nb.infonih.gov For example, soil pollution with heavy metals can alter the metabolic profile of medicinal plants and potentially the concentration of alkamides. mdpi.com While specific studies on the environmental impact of this compound are scarce, the impact of related hydrocarbon structures, such as alkanes from fossil fuels, is known to include contributions to air and water pollution. fastercapital.com However, as a plant-derived natural product, this compound is not associated with the large-scale environmental issues linked to fossil fuels.

Conclusion

Summary of Key Academic Contributions and Discoveries Pertaining to N-(2-Methylpropyl)undeca-2,4,8-trienamide

This compound is a recognized chemical entity within the large family of N-isobutylamides (NIAs). Its primary academic characterization is documented in chemical databases which provide foundational molecular data. epa.gov However, a review of prominent scientific literature indicates that this specific compound has not been the subject of extensive, targeted research. Unlike more well-documented alkamides, such as pellitorine (B1679214) or spilanthol (B142960), there are no significant published studies detailing the natural occurrence, specific synthesis, or biological activities of this compound.

The main academic contribution, therefore, is its identification and the basic physicochemical data associated with its structure. This positions the compound as a largely unexplored molecule within a pharmacologically significant class.

Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov

Outstanding Questions and Challenges in the Field of Alkamide Research

The study of alkamides, including potentially this compound, is faced with several significant challenges that researchers continue to address.

Isolation and Purification: A primary hurdle in natural product research is the isolation of specific alkamides from their plant sources. frontiersin.org These compounds often exist in complex mixtures with structurally similar molecules, making separation difficult with standard chromatographic techniques. Furthermore, many alkamides occur as racemic mixtures (containing both enantiomers), which have identical physical properties and require specialized methods like chiral chromatography for separation. nih.gov

Understanding Mechanisms of Action: While many alkamides have demonstrated broad biological effects, including anti-inflammatory and immunomodulatory activities, the precise molecular mechanisms are often not fully understood. nih.gov For many compounds, detailed studies to identify their cellular targets and signaling pathways are still needed. nih.govnih.gov

Structure-Activity Relationships (SAR): The relationship between the chemical structure of an alkamide and its biological function is an area requiring deeper investigation. Further SAR studies are necessary to provide insight into how variations in the fatty acid chain length, degree of unsaturation, and the nature of the amine moiety influence their pharmacological activities. nih.gov

Source and Scalability: The development of natural products is often hindered by the source material. The concentration of specific alkamides in plants can vary significantly due to genetic differences, climate, and environmental factors, which complicates large-scale production. frontiersin.org

Pharmacokinetics and Stability: Issues such as poor water solubility and short biological half-lives can limit the clinical translation of some natural products. nih.gov Additionally, pure alkamides can be sensitive to degradation and require specific storage conditions, such as low temperatures and protection from light, to maintain their integrity. nih.gov

Prospects for Future Academic Inquiry into this compound and Related Compounds

Given the limited specific research on this compound, the prospects for future academic inquiry are vast and can be guided by the established knowledge of related N-isobutylamides.

Synthesis and Characterization: A foundational step would be the development and publication of a robust synthetic route for the compound. This would enable the production of a pure standard for comprehensive biological and pharmacological testing.

Screening for Bioactivity: Based on the activities of similar compounds, future research could screen this compound for a range of effects. N-isobutylamides are known to possess insecticidal, anti-inflammatory, immunomodulatory, and analgesic properties. nih.govnih.gov For instance, extracts containing the N-alkylamide spilanthol have shown promise in alleviating chemotherapy-induced neuropathy. mdpi.com

Flavor and Fragrance Potential: Some related N-isobutylamides, such as (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide, are used as flavoring agents in the food industry. thegoodscentscompany.com Investigating the sensory properties of this compound could reveal potential applications in this sector.

Comparative Studies: A comparative study of this compound against well-known alkamides could help elucidate novel structure-activity relationships. Determining how the specific triene system in its undecanoyl chain influences target binding and efficacy compared to other alkamides would be a valuable contribution to the field.

In essence, this compound represents a blank slate in a well-established and promising class of bioactive molecules. Future research focused on its synthesis, biological screening, and mechanistic studies holds the potential to unlock new scientific knowledge and applications.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Pellitorine
Spilanthol

Q & A

Q. What structural modifications enhance the compound’s bioactivity in inflammation models?

  • Methodological Answer : Analogues with extended conjugation (e.g., icosa-2,4,8-trienamide) or substituted aryl groups (e.g., benzodioxol derivatives) show increased anti-inflammatory potency in murine macrophage assays (e.g., TNF-α suppression). Structure-activity relationship (SAR) studies should focus on varying alkyl chain length and double bond positions, followed by in vivo testing in collagen-induced arthritis (CIA) models .

Q. How do metabolic pathways differ between this compound and its shorter-chain analogues?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) to identify phase I metabolites (e.g., hydroxylation at C4 or C8 via CYP3A4). Use LC-HRMS to detect glucuronidation or sulfation products. Comparative studies with tetradecatrienamide (C14 chain) reveal chain-length-dependent oxidation rates and metabolite profiles .

Q. What mechanisms underlie the compound’s dual pro-adipogenic and anti-inflammatory effects?

  • Methodological Answer : Transcriptomic analysis (RNA-seq) of 3T3-L1 adipocytes treated with the compound can identify upregulated PPAR-γ pathways and downregulated NF-κB signaling. Co-culture experiments with macrophages (e.g., RAW 264.7 cells) assess crosstalk via cytokine secretion (IL-6, IL-10). Pharmacological inhibitors (e.g., GW9662 for PPAR-γ) validate target engagement .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in ethanol, DMSO, or aqueous buffers (pH 4–9) monitor degradation via HPLC. Oxidative degradation is minimized using argon-purged vials and antioxidants (e.g., BHT). DFT (density functional theory) calculations predict susceptibility of double bonds to isomerization under UV light .

Contradictions and Recommendations

  • Synthetic Yield Variability : reports DL (drug-likeness) scores of 0.32 for a C20 analogue, while describes a C11 derivative with higher structural complexity. Researchers should optimize reaction conditions (e.g., microwave-assisted synthesis) to improve yields for the C11 compound .
  • Bioactivity Discrepancies : Piperamide analogues in promote adipogenesis, whereas highlights anti-arthritic effects. Dose-dependent studies are critical to clarify context-specific activities .

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